2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of furan, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl group onto the furan ring.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, infections, and inflammatory conditions. Researchers study its pharmacokinetics, toxicity, and efficacy in preclinical models.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-1,3,4-oxadiazole: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring, which can influence its properties.
2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its reactivity and applications.
Uniqueness
The unique combination of furan, pyridine, and oxadiazole rings in 2-(5-(4-Chlorophenyl)-2-methylfuran-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields. Its structure allows for diverse chemical modifications, enabling the exploration of new derivatives with potentially enhanced properties.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-15(9-16(23-11)12-4-6-14(19)7-5-12)18-22-21-17(24-18)13-3-2-8-20-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONAOYYODBUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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